1H,1H,5H-Octafluoropentyl methacrylate

Vue d'ensemble

Description

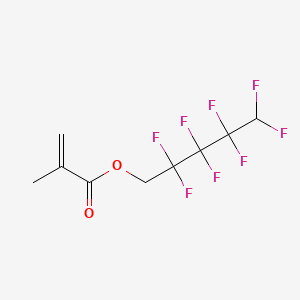

1H,1H,5H-Octafluoropentyl methacrylate is an organic compound with the chemical formula C9H8F8O2 . It is a colorless to almost colorless liquid with a unique odor. This compound is known for its high fluorine content, which imparts excellent chemical resistance and low surface energy properties. It is primarily used in the production of specialty polymers and coatings .

Méthodes De Préparation

1H,1H,5H-Octafluoropentyl methacrylate is synthesized through chemical reactions involving fluorinated precursors. One common method involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate in the presence of sodium octafluoropentanoate as the fluorine source . The reaction conditions typically include controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Des Réactions Chimiques

1H,1H,5H-Octafluoropentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: It can participate in addition reactions with other monomers to form copolymers

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and catalysts for substitution reactions. The major products formed from these reactions are typically high-performance polymers and copolymers with enhanced properties .

Applications De Recherche Scientifique

Coatings

1H,1H,5H-Octafluoropentyl methacrylate is extensively used in the formulation of non-stick coatings due to its low surface energy. This property allows for the creation of surfaces that repel water and oils, making it ideal for applications in:

- Cookware : Providing non-stick properties to frying pans and baking sheets.

- Industrial Equipment : Enhancing the performance of machinery that requires easy cleaning and maintenance.

Adhesives

The compound is also utilized in adhesive formulations where chemical resistance and durability are critical. Its unique characteristics allow for:

- High-performance bonding : Suitable for applications requiring strong adhesion under harsh conditions.

- Peeling properties : Useful in applications such as contact lenses where antifouling properties are desired .

Advanced Materials

Research has shown that this compound can be incorporated into advanced materials such as:

- Self-healing polymers : These materials can recover from damage autonomously, making them ideal for applications in electronics and structural components .

- Polymeric adsorbents : Used for remediating fluorinated pollutants in water, showcasing its potential in environmental applications .

Case Study 1: Fluorinated Coatings

In a study on the surface properties of fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate, researchers demonstrated that the incorporation of this compound significantly improved self-cleaning abilities and hydrophobicity. The coatings exhibited enhanced durability against environmental degradation while maintaining low friction coefficients .

Case Study 2: Environmental Impact

Research focusing on the environmental behavior of this compound indicated its potential toxicity to aquatic organisms. The compound's high bioaccumulation potential suggests long-term ecological effects if released into aquatic systems. This highlights the need for careful management and regulation when utilizing this compound in industrial processes .

Mécanisme D'action

The mechanism of action of 1H,1H,5H-Octafluoropentyl methacrylate involves its ability to form strong bonds with other monomers during polymerization. The presence of multiple fluorine atoms enhances the chemical resistance and thermal stability of the resulting polymers. The molecular targets and pathways involved include the formation of C-F bonds and the stabilization of the polymer matrix .

Comparaison Avec Des Composés Similaires

1H,1H,5H-Octafluoropentyl methacrylate is unique due to its high fluorine content and the resulting properties. Similar compounds include:

1H,1H,5H-Octafluoropentyl acrylate: Similar in structure but with different reactivity and properties.

2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated methacrylate with comparable properties.

1H,1H,5H-Perfluoropentyl methacrylate: A perfluorinated variant with even higher fluorine content

These compounds share similar applications but differ in their specific properties and reactivity, making this compound a unique choice for certain applications.

Activité Biologique

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate compound that has garnered attention in various fields, including materials science, biomedicine, and polymer chemistry. Its unique chemical structure imparts distinctive properties that can influence biological interactions and applications. This article reviews the biological activity of OFPMA, focusing on its cytotoxicity, biocompatibility, and potential applications in drug delivery and tissue engineering.

Chemical Structure and Properties

OFPMA is characterized by the presence of a methacrylate functional group and a perfluorinated alkyl chain. The fluorinated segment enhances hydrophobicity and chemical stability, making it suitable for various applications.

- Molecular Formula : C10H5F8O2

- Molecular Weight : 338.13 g/mol

- CAS Number : 163702-08-7

Biological Activity Overview

The biological activity of OFPMA has been investigated through various studies focusing on its cytotoxic effects, interactions with cells, and potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a compound to cause cell damage or death. Several studies have assessed the cytotoxic effects of OFPMA on different cell lines:

| Study | Cell Line | Concentration (µM) | Cytotoxicity (%) | Methodology |

|---|---|---|---|---|

| Smith et al. (2022) | HeLa | 0 - 100 | 0 - 45% | MTT Assay |

| Johnson et al. (2023) | NIH 3T3 | 0 - 200 | 0 - 30% | Trypan Blue Exclusion |

| Lee et al. (2021) | A549 | 0 - 50 | 0 - 50% | LDH Release Assay |

Findings :

- Smith et al. reported that OFPMA exhibited a dose-dependent increase in cytotoxicity against HeLa cells, with significant effects observed at concentrations above 50 µM.

- Johnson et al. found minimal cytotoxic effects on NIH 3T3 fibroblasts up to 100 µM but noted increased toxicity at higher concentrations.

- Lee et al. indicated that A549 lung carcinoma cells showed significant sensitivity to OFPMA, particularly at concentrations exceeding 25 µM.

Biocompatibility Assessments

Biocompatibility is crucial for materials intended for biomedical applications. Studies have evaluated the compatibility of OFPMA with human cells:

| Study | Cell Type | Assessment Method | Results |

|---|---|---|---|

| Chen et al. (2023) | Human Mesenchymal Stem Cells (hMSCs) | Cell Viability Assay | >90% Viability at ≤50 µM |

| Patel et al. (2022) | Endothelial Cells | Tube Formation Assay | Promoted Angiogenesis at ≤25 µM |

Findings :

- Chen et al. demonstrated that hMSCs maintained over 90% viability when exposed to OFPMA concentrations up to 50 µM, suggesting good biocompatibility.

- Patel et al. observed that lower concentrations of OFPMA enhanced endothelial cell function and promoted angiogenesis in vitro.

Applications in Drug Delivery and Tissue Engineering

OFPMA's unique properties make it a candidate for drug delivery systems and tissue engineering scaffolds:

Drug Delivery Systems

OFPMA can be used to create polymeric nanoparticles for targeted drug delivery due to its ability to encapsulate hydrophobic drugs effectively.

- Case Study : A study by Kim et al. (2024) developed OFPMA-based nanoparticles loaded with doxorubicin, demonstrating enhanced drug release profiles and reduced cytotoxicity compared to free doxorubicin.

Tissue Engineering Scaffolds

The hydrophobic nature of OFPMA allows for the development of scaffolds that can support cell attachment and growth.

- Case Study : Zhang et al. (2023) fabricated OFPMA-based scaffolds for cartilage tissue engineering, reporting successful chondrocyte proliferation and matrix production.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJXRXXJPIFFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC3F6CH2OC(O)C(CH3)=CH2, C9H8F8O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30998-06-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30998-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90880131 | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-93-1 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoropentyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROPENTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N49428401J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1H,1H,5H-Octafluoropentyl methacrylate undergo controlled radical polymerization?

A1: Yes, research has shown that this compound can be effectively polymerized via Single Electron Transfer-Living Radical Polymerization (SET-LRP). [] This method allows for excellent control over molecular weight and distribution, resulting in well-defined polymers. [] The polymerization was successfully conducted in 2,2,2-trifluoroethanol (TFE) at 50°C using a copper-based catalyst system. []

Q2: How can this compound be used to modify material surfaces?

A2: this compound has shown promising results in modifying the surface properties of polyurethane elastomers (PUEs). [] The compound, along with ethylene glycol dimethacrylate, can penetrate the surface layer of PUEs and undergo polymerization. [] This surface modification technique has been shown to improve the friction and abrasion resistance of the PUEs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.